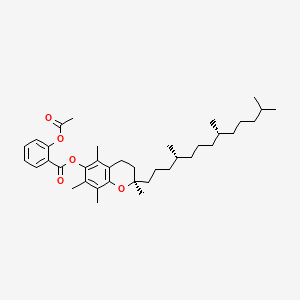
Gadolinium arsenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium arsenide is a compound composed of gadolinium and arsenic
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gadolinium arsenide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of gadolinium and arsenic at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the reaction of gadolinium chloride with arsine gas at elevated temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity gadolinium and arsenic sources. The solid-state reaction method is commonly employed due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium arsenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gadolinium oxide and arsenic trioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can undergo substitution reactions where gadolinium or arsenic atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive species under controlled conditions.
Major Products Formed
Oxidation: Gadolinium oxide and arsenic trioxide.
Reduction: Elemental gadolinium and arsenic.
Substitution: Compounds with substituted elements.
Aplicaciones Científicas De Investigación
Gadolinium arsenide has several scientific research applications, including:
Electronics: Used in the development of semiconductors and other electronic devices due to its unique electrical properties.
Materials Science: Investigated for its potential use in advanced materials with specific magnetic and electronic characteristics.
Medicine: Studied for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Chemistry: Used as a precursor for the synthesis of other gadolinium-based compounds.
Comparación Con Compuestos Similares
Similar Compounds
Gallium arsenide: Another III-V semiconductor with similar electronic properties but different applications.
Indium arsenide: Similar in structure but with different electronic and optical properties.
Aluminum arsenide: Used in combination with other compounds to create heterostructures with unique properties.
Uniqueness
Gadolinium arsenide is unique due to its combination of rare earth and arsenic elements, which imparts specific magnetic and electronic properties not found in other similar compounds. This makes it particularly valuable in specialized applications where these properties are required.
Propiedades
| 12005-89-9 | |
Fórmula molecular |
AsGd |
Peso molecular |
232.2 g/mol |
Nombre IUPAC |
arsanylidynegadolinium |
InChI |
InChI=1S/As.Gd |
Clave InChI |
KHQWARAFVNUCJC-UHFFFAOYSA-N |
SMILES canónico |
[As]#[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


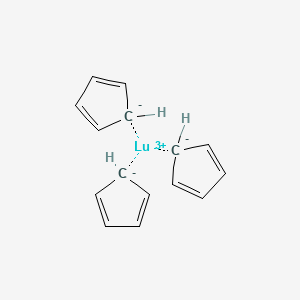
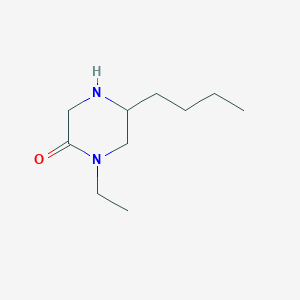
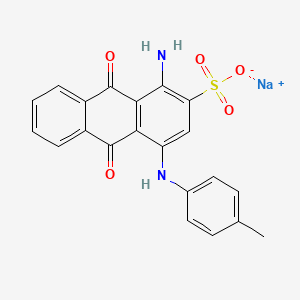
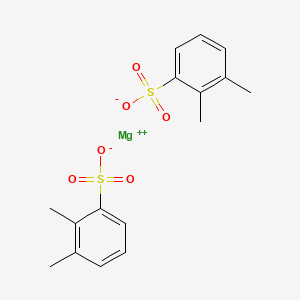
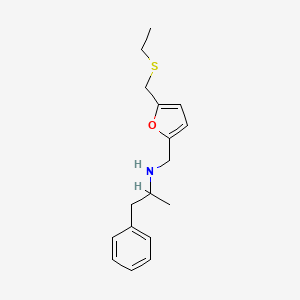

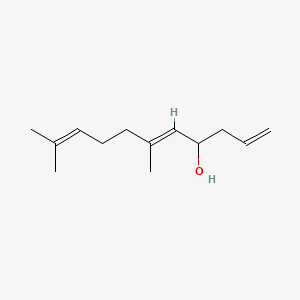
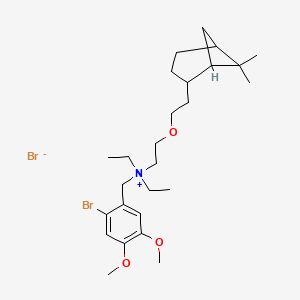
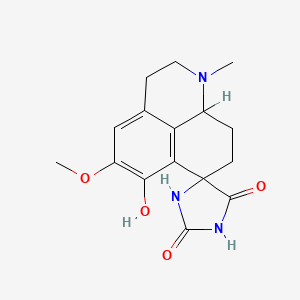
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
